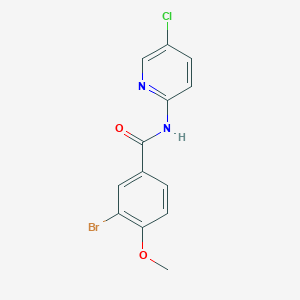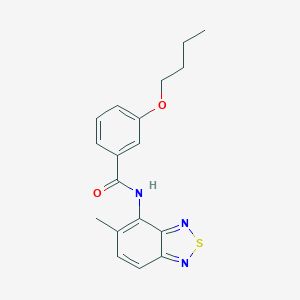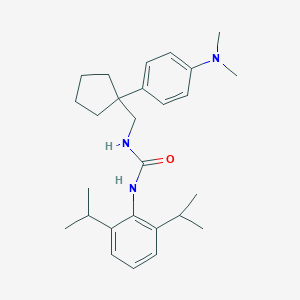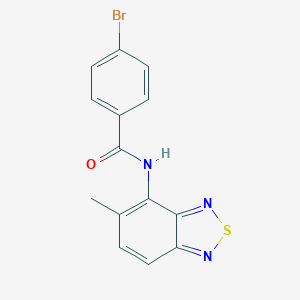![molecular formula C19H19F3N2O2 B238740 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. The compound was first discovered in the 1970s and has since been extensively studied for its potential applications in various fields of research.
作用机制
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide works by inhibiting the activity of complex I in the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This can result in damage to the dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects, including the induction of Parkinson-like symptoms in animal models, the inhibition of complex I in the electron transport chain, and the increase in oxidative stress. N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has also been shown to have neurotoxic effects, leading to the death of dopaminergic neurons in the substantia nigra.
实验室实验的优点和局限性
One of the main advantages of using N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide in lab experiments is its ability to induce Parkinson-like symptoms in animal models, allowing researchers to study the disease and test potential treatments. However, there are also limitations to using N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide, including its potential toxicity and the fact that it may not accurately reflect the complex nature of Parkinson's disease in humans.
未来方向
There are a number of future directions for research on N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide, including the development of new treatments for Parkinson's disease, the study of its effects on other neurological disorders, and the exploration of its potential applications in other fields of research. Additionally, further research is needed to better understand the mechanisms of action of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide and its potential toxicity.
合成方法
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide can be synthesized using a number of different methods, but the most common method involves the reaction of 2-phenylacetic acid with 2-amino-5-trifluoromethylbenzonitrile in the presence of morpholine. This reaction results in the formation of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide, which can then be purified using various techniques such as chromatography.
科学研究应用
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has been used in a wide range of scientific research applications, including studies on Parkinson's disease, drug addiction, and neurotoxicity. In Parkinson's disease research, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide is used to induce Parkinson-like symptoms in animal models, allowing researchers to study the disease and test potential treatments. In drug addiction research, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has been used to study the effects of various drugs on the brain and behavior. In neurotoxicity research, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide has been used to study the effects of environmental toxins on the brain and nervous system.
属性
产品名称 |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide |
|---|---|
分子式 |
C19H19F3N2O2 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)15-6-7-17(24-8-10-26-11-9-24)16(13-15)23-18(25)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,23,25) |
InChI 键 |
NCPHVBSVYSKNMW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)